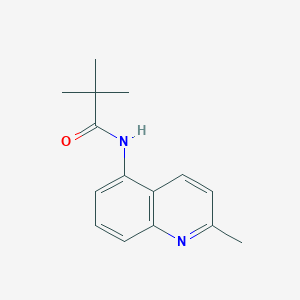![molecular formula C24H23N3O3S B278071 3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B278071.png)
3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BPTB and is a member of the benzamide family. Researchers have been investigating its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of 3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide involves the inhibition of certain enzymes and pathways that are involved in inflammatory and cancerous processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation. It also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also induces apoptosis, which is programmed cell death, in cancer cells. Additionally, it has been found to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One advantage of using 3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide in lab experiments is its ability to inhibit COX-2 and iNOS activity, which makes it a potential anti-inflammatory agent. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential anticancer agent. However, one limitation is that it may exhibit toxicity at high doses, which may limit its use in certain experiments.
未来方向
There are several future directions for the research of 3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide. One direction is the investigation of its potential use in combination with other drugs to enhance its therapeutic effects. Another direction is the investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to determine its toxicity profile and potential side effects.
合成方法
The synthesis method of 3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide involves several steps. The first step is the reaction of 4-(propanoylamino)benzenethiol with 3-bromobenzoyl chloride in the presence of a base to obtain 3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide. This reaction is followed by the deprotection of the benzyl group using hydrogenation to obtain the final product.
科学研究应用
3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anticancer, and antimicrobial properties. Researchers have investigated its potential use in the treatment of various diseases, including cancer, arthritis, and infections.
属性
分子式 |
C24H23N3O3S |
|---|---|
分子量 |
433.5 g/mol |
IUPAC 名称 |
3-phenylmethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C24H23N3O3S/c1-2-22(28)25-19-11-13-20(14-12-19)26-24(31)27-23(29)18-9-6-10-21(15-18)30-16-17-7-4-3-5-8-17/h3-15H,2,16H2,1H3,(H,25,28)(H2,26,27,29,31) |
InChI 键 |
WEYDSFRSKIVKAD-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
规范 SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-bromophenyl)-N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B277988.png)
![5-(4-chlorophenyl)-N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B277989.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B277991.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B277993.png)
![2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B277994.png)
![4-ethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277997.png)
![4-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B277998.png)
![2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278003.png)
![3-chloro-4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278005.png)
![3-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278006.png)
![4-isopropoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278007.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B278010.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278011.png)
